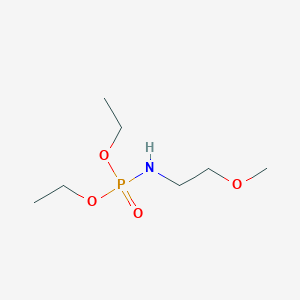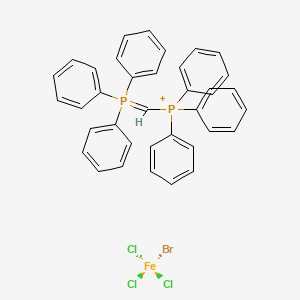
Bromo-trichloro-iron; triphenyl-(triphenylphosphoranylidenemethyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium is a complex organometallic compound It is known for its unique structure, which includes a bromo(trichloro)iron core and a triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium typically involves the reaction of iron trichloride with triphenylphosphine in the presence of a brominating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) species, while reduction may produce iron(I) species. Substitution reactions can result in a variety of complexes with different ligands.
科学的研究の応用
Bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a diagnostic tool and in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds. It can also participate in redox reactions, altering the oxidation state of other molecules. The specific pathways involved depend on the particular application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other organometallic complexes with iron and phosphine ligands, such as:
- Chloro(triphenylphosphine)iron
- Bromo(triphenylphosphine)iron
- Trichloro(triphenylphosphine)iron
Uniqueness
Bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium is unique due to its specific combination of ligands and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical properties, making it particularly useful in certain catalytic and material science applications.
特性
CAS番号 |
24261-38-9 |
|---|---|
分子式 |
C37H31BrCl3FeP2+ |
分子量 |
779.7 g/mol |
IUPAC名 |
bromo(trichloro)iron;triphenyl-[(triphenyl-λ5-phosphanylidene)methyl]phosphanium |
InChI |
InChI=1S/C37H31P2.BrH.3ClH.Fe/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;;;;;/h1-31H;4*1H;/q+1;;;;;+4/p-4 |
InChIキー |
FHDSBEHMMDDXHT-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C(C=C1)P(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Fe](Cl)(Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


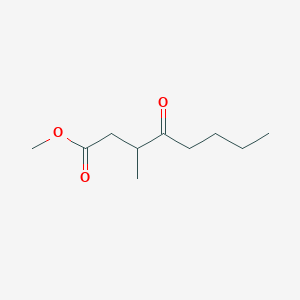
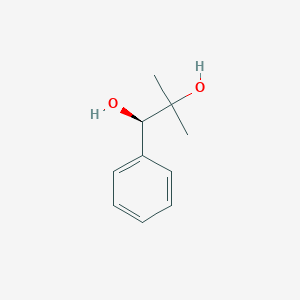
![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)

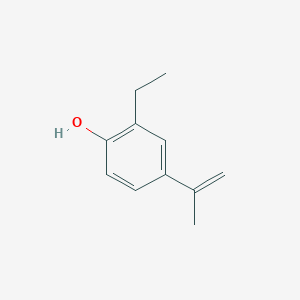
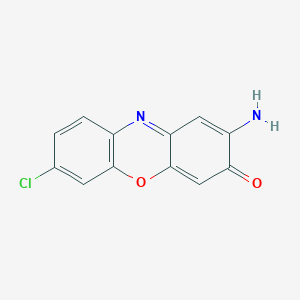
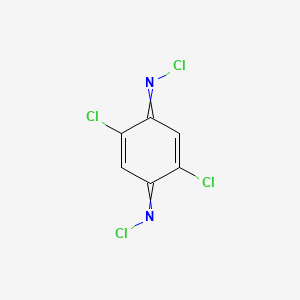
![Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B14690638.png)
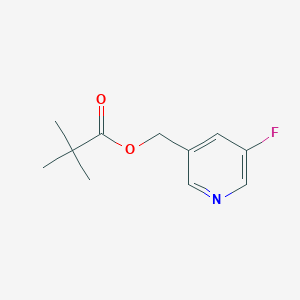
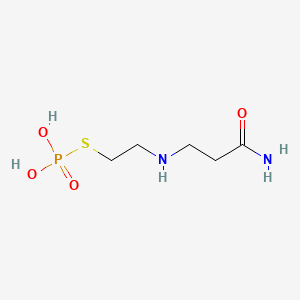
![3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14690667.png)
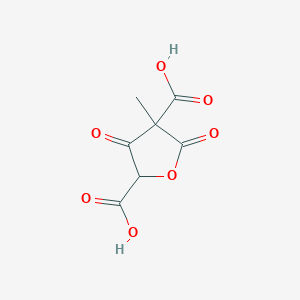
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
